1H-Benzimidazole-6-carboximidamide,2,2'-methylenebis-

概要

説明

これらの化合物は、ベンゼン環とイミダゾール環が縮合した構造を持ち、イミダゾール環は窒素原子1個、炭素原子4個、二重結合2個を含む五員環です

合成方法

BABIMの合成には、ベンゾイミダゾールコアの合成から始まるいくつかの段階が含まれます。一般的な方法の1つは、o-フェニレンジアミンとカルボン酸またはその誘導体を酸性条件下で縮合させることです。この反応は通常、塩酸や硫酸などの触媒を必要とし、高温で行われます。 工業的な製造方法では、収率と純度を向上させるために反応条件を最適化し、大規模生産のためにプロセスをスケールアップすることがあります .

準備方法

The synthesis of BABIM involves several steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sulfuric acid, and is carried out at elevated temperatures. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for large-scale production .

化学反応の分析

BABIMは、酸化、還元、置換反応を含むさまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、BABIMの酸化は、さまざまな官能基を持つベンゾイミダゾール誘導体の生成につながる可能性があります .

科学研究への応用

BABIMは、科学研究における潜在的な応用可能性について広く研究されています。化学分野では、より複雑な分子の合成のためのビルディングブロックとして使用されます。 生物学分野では、BABIMは、SARS-CoV-2に対する抗ウイルス薬の標的であるMProやパパイン様プロテアーゼなどの特定の酵素の阻害剤として有望視されています . 医学分野では、BABIMとその誘導体は、生物学的経路を調節したり、疾患関連タンパク質を阻害したりする能力など、潜在的な治療効果について調査されています . さらに、BABIMは製薬業界で、創薬のためのリード化合物として応用されています .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of substituted benzamides based on benzimidazole structures that demonstrated promising activity against various cancer cell lines. Specifically, compounds derived from 1H-benzimidazole were evaluated for their cytotoxic effects against human colorectal carcinoma cells (HCT116), with some exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| W17 | 4.12 | HCT116 |

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| 5-FU | 7.69 | HCT116 |

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Several studies have synthesized benzimidazole derivatives that showed potent antibacterial and antifungal activities against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a strong potential for development as new antimicrobial agents .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Material Science

Synthesis of New Materials

In addition to its biological applications, 1H-benzimidazole-6-carboximidamide, 2,2'-methylenebis- serves as a valuable building block in the synthesis of advanced materials. Its unique structural properties allow it to be used in the formulation of polymers and coatings with specific functionalities. The compound's ability to form stable bonds and its thermal stability make it suitable for industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by Naganna et al. investigated the efficacy of benzimidazole-coumarin hybrids against MRSA. The results indicated that these compounds could penetrate bacterial barriers and disrupt DNA replication processes, showcasing their potential as effective treatments for resistant bacterial infections .

Case Study 2: Antidiabetic Properties

Another significant application involves the exploration of benzimidazole derivatives as potential antidiabetic agents. In vitro studies demonstrated that certain compounds exhibited high levels of α-amylase inhibition, suggesting their utility in managing diabetes by regulating blood sugar levels .

作用機序

BABIMの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。例えば、BABIMは、その活性部位に結合し、基質の結合を阻止することで、MProやパパイン様プロテアーゼの活性を阻害することが示されています。 この阻害は、ウイルスの複製を阻害し、ウイルスの蔓延を抑制することができます . BABIMの効果に関連する分子経路には、酵素活性の調節、タンパク質間の相互作用、シグナル伝達経路の調節などがあります .

類似化合物との比較

BABIMは、その特定の構造的特徴と生物学的活性により、ベンゾイミダゾール誘導体の中でユニークです。 類似の化合物には、喘息の症状的治療に使用されるβ2アドレナリン作動薬であるフェノテロールなどの他のベンゾイミダゾール誘導体が含まれます . BABIMとフェノテロールの両方がベンゾイミダゾールコアを共有していますが、その官能基と生物学的標的は異なり、異なる薬理効果をもたらします。 他の類似の化合物には、生物学的システムにおけるさまざまな酵素や受容体を標的とする、さまざまなベンゾイミダゾール系阻害剤が含まれます .

生物活性

1H-Benzimidazole-6-carboximidamide, 2,2'-methylenebis- is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article reviews the available literature on its biological activity, including anti-cancer properties, antiparasitic effects, and other pharmacological implications.

Chemical Structure and Properties

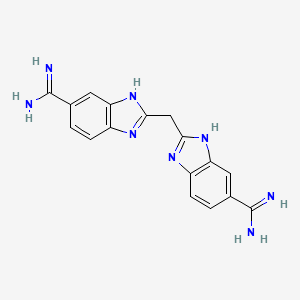

The compound is characterized by a benzimidazole core with a carboximidamide functional group. Its structure can be represented as follows:

This structure allows for various interactions with biological targets, contributing to its pharmacological effects.

Anti-Cancer Activity

1H-Benzimidazole derivatives are noted for their potential anti-cancer activities. Research indicates that several derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In studies involving MCF-7 (breast cancer) and U87 (glioblastoma) cell lines, compounds derived from benzimidazole showed IC50 values ranging from 25.72 μM to 45.2 μM, indicating effective inhibition of cell proliferation .

- Mechanisms of Action : The mechanism of action includes induction of apoptosis, as evidenced by flow cytometry results demonstrating increased apoptotic cell populations upon treatment with these compounds . Additionally, compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the EGFR and BRAF pathways .

Table 1: Summary of Anti-Cancer Activity

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | MCF-7 | 25.72 | Apoptosis induction |

| Compound 2 | U87 | 45.2 | EGFR/BRAF inhibition |

| Compound 3 | HuT78 | 9.68 | Selective cytotoxicity |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.

- Efficacy : Novel amidine derivatives based on the benzimidazole scaffold showed promising results with enhanced selectivity and potency against T. cruzi. For instance, certain derivatives demonstrated effective inhibition with low micromolar concentrations .

- In Silico Studies : Computational analyses have provided insights into the pharmacokinetic profiles and potential toxicity of these compounds, supporting their development as therapeutic agents .

Table 2: Antiparasitic Activity Overview

| Compound | Target Organism | IC50 (μM) | Observations |

|---|---|---|---|

| DB2228 | T. cruzi | <10 | High selectivity |

| DB2232 | T. cruzi | <5 | Promising lead compound |

Other Biological Activities

Beyond anti-cancer and antiparasitic effects, benzimidazole derivatives have been investigated for their antimicrobial properties. Some studies highlight their effectiveness against biofilm-forming bacteria and other pathogens .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various benzimidazole derivatives:

- Case Study 1 : A series of benzimidazole-based compounds were synthesized and tested for dual inhibition of EGFR and BRAFV600E in melanoma cells. The most active compounds demonstrated significant cell growth inhibition and induced apoptosis through caspase activation .

- Case Study 2 : In a comparative study of indole and benzimidazole analogues, it was found that replacing furan with benzimidazole significantly enhanced DNA binding affinity and antiparasitic activity against T. cruzi .

特性

IUPAC Name |

2-[(6-carbamimidoyl-1H-benzimidazol-2-yl)methyl]-3H-benzimidazole-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N8/c18-16(19)8-1-3-10-12(5-8)24-14(22-10)7-15-23-11-4-2-9(17(20)21)6-13(11)25-15/h1-6H,7H2,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKOOEFIMWKZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NC(=N2)CC3=NC4=C(N3)C=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225717 | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74733-75-8 | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074733758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-amidino-2-benzimidazolyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。